molecular formula C16H13N3O4 B3406946 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate CAS No. 451513-76-1

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate

Cat. No.: B3406946
CAS No.: 451513-76-1
M. Wt: 311.29 g/mol
InChI Key: IKQKBJKOGHDVGX-UHFFFAOYSA-N
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Description

The compound "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate" is a heterocyclic ester featuring a benzo[d][1,2,3]triazin-4-one core fused with a phenoxyacetate moiety. This structure combines the aromaticity and electron-deficient nature of the triazinone ring with the ester functionality, which may enhance solubility and modulate bioactivity.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-15(10-22-12-6-2-1-3-7-12)23-11-19-16(21)13-8-4-5-9-14(13)17-18-19/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQKBJKOGHDVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The benzene ring is then fused to the triazine ring via electrophilic aromatic substitution reactions.

The phenoxyacetate moiety is introduced through esterification reactions, where phenoxyacetic acid is reacted with the triazine-benzene intermediate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions and to ensure consistent product quality. Catalysts and reagents are selected based on their availability and cost, and the process is scaled up using larger reaction vessels and automated systems to handle the increased volume.

Chemical Reactions Analysis

Types of Reactions

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate moiety, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the phenoxy group with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its triazine ring can interact with various biological targets, making it a candidate for the development of pharmaceuticals, particularly in the treatment of diseases such as Alzheimer’s and cancer.

Medicine

In medicine, derivatives of this compound have shown promise as anti-inflammatory and anti-cancer agents. Their ability to inhibit specific enzymes and pathways involved in disease progression makes them valuable for therapeutic development.

Industry

Industrially, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxamide Derivatives (e.g., N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides)

  • Structural Differences: The target compound replaces the carboxamide group in derivatives like 14a–14n (Table 1, ) with a phenoxyacetate ester. This substitution reduces hydrogen-bonding capacity but increases lipophilicity due to the aromatic phenoxy group.
  • Synthesis: Carboxamides are synthesized via coupling of 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid with amines/anilines, whereas the target compound likely requires esterification of the triazinone alcohol with phenoxyacetyl chloride.
  • Bioactivity : Carboxamide derivatives (e.g., 14n ) exhibit α-glucosidase inhibition (IC₅₀ values in micromolar range), attributed to interactions between the carboxamide group and enzyme active sites . The ester analog’s activity may differ due to altered binding interactions.

Sulfonamide Derivatives (e.g., N-(4-Methoxyphenyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide (5b))

  • Structural Differences: Sulfonamide derivatives incorporate a sulfonyl linker instead of an ester. The sulfonamide group enhances acidity and hydrogen-bond donor capacity compared to the ester.
  • Bioactivity : Compound 5b demonstrates potent α-glucosidase inhibition (IC₅₀ = 0.72 µM) due to strong interactions with catalytic residues via the sulfonamide and methoxyphenyl groups . The target ester’s lack of a sulfonamide may reduce potency but improve metabolic stability.

Other Ester Derivatives

  • Ethyl 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetate (6): This thienotriazinone ester () replaces the benzotriazinone core with a thieno analog. Synthesis involves alkylation with ethyl bromoacetate (76% yield), a method applicable to the target compound .
  • Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate: A discontinued analog () with a methyl ester and butanoate chain. Its discontinuation suggests stability or solubility challenges, highlighting the importance of the phenoxy group in the target compound for improved properties.

Data Tables

Table 2: Physicochemical Properties (Inferred from Analogs)

Compound LogP (Predicted) Solubility (aq.) Metabolic Stability
Target Compound ~2.5 Moderate High (ester group)
Carboxamide 14n ~1.8 High Moderate
Sulfonamide 5b ~1.2 Low Low (sulfonamide)
Thienotriazinone Ester 6 ~3.0 Low High

Research Findings and Challenges

  • Activity-Structure Relationships: The triazinone core is critical for enzyme inhibition, but substituents dictate potency. Sulfonamides outperform esters in α-glucosidase inhibition due to stronger hydrogen bonding .
  • Synthetic Accessibility : Carboxamides require multi-step synthesis (e.g., isatin oxidation, diazotization), while esters like the target compound may be synthesized more efficiently via direct esterification .
  • Limitations: Direct pharmacological data for the target compound are absent in the provided evidence.

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate is a derivative of the triazinone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H8N3O3
  • Molecular Weight : 220.19 g/mol
  • CAS Number : 385405-29-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds in the triazinone class have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. For instance, derivatives have shown mixed-type inhibition modes, suggesting they may bind to both the catalytic and peripheral sites of AChE .
  • Neuroprotective Effects : The compound has been linked to neuroprotective properties against oxidative stress. Studies indicate that it can mitigate cell damage induced by hydrogen peroxide in neuronal cell lines, highlighting its potential in neurodegenerative disease contexts .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Functional Groups : The presence of the phenoxyacetate moiety enhances lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets.
  • Triazine Core : The triazine ring is essential for biological activity due to its ability to stabilize interactions with enzymes and receptors.

Case Study 1: Neuroprotective Activity

In a study evaluating various triazinone derivatives, it was found that compounds similar to this compound exhibited significant neuroprotective effects against H₂O₂-induced oxidative stress in PC12 cells. The most potent derivatives were able to reduce apoptosis markers significantly compared to controls .

Case Study 2: Acetylcholinesterase Inhibition

Research involving the synthesis and evaluation of related triazinone compounds demonstrated that several derivatives showed promising AChE inhibitory activity. For example, one compound exhibited an IC₅₀ value lower than that of donepezil, a standard treatment for Alzheimer's disease. Kinetic studies indicated a mixed inhibition pattern, suggesting multiple binding sites are involved .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameStructure TypeAChE InhibitionNeuroprotective Activity
Compound ATriazinoneModerateYes
Compound BTriazinoneHighModerate
Compound CTriazinoneLowYes
This compound TriazinonePotentially HighSignificant

Q & A

What are the optimal reaction conditions for synthesizing (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate to maximize yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves refluxing intermediates in polar aprotic solvents like DMSO or DMF under controlled temperatures (e.g., 45–100°C) for extended durations (12–24 hours). For example, refluxing in DMSO followed by reduced-pressure distillation and crystallization in water-ethanol yielded 65% purity . Solvent selection is critical: DMF enhances solubility of aromatic intermediates, while ethanol aids in recrystallization. Precise temperature control during cyclization steps (e.g., maintaining -35°C for triazine ring formation) minimizes side reactions . Post-synthesis purification via column chromatography or repeated crystallization is recommended to isolate the target compound.

How do structural modifications on the triazinone ring influence the compound’s binding affinity to biological targets?

Advanced Research Question
Methodological Answer:
Substituents on the triazinone ring, such as methoxy, bromo, or nitro groups, alter electronic and steric properties, impacting interactions with enzymes or receptors. For instance:

  • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing covalent binding to nucleophilic residues in active sites.
  • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may improve hydrophobic interactions but reduce solubility .
    Comparative studies using analogs (e.g., 3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)triazol-5-ylidene]methyl}phenyl acetate) showed that para-substituted methoxy groups on the phenyl ring increased anticancer activity by 40% compared to ortho-substituted analogs . Computational docking (DFT or MD simulations) can predict binding modes, while SPR or ITC assays validate affinity changes .

What spectroscopic methods are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons and confirm ester linkages. For example, δ = 3.86 ppm (s, methoxy) and δ = 7.2–8.1 ppm (aromatic protons) in DMSO-d₆ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 395.12) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, especially for Z/E isomers .
  • Melting Point Analysis : Compare observed melting points (e.g., 217–220°C) with literature values to assess purity .

How can contradictory data regarding the compound’s stability under different pH conditions be resolved?

Advanced Research Question
Methodological Answer:
Contradictions in stability data often arise from variations in experimental design:

  • pH-Dependent Degradation Studies : Conduct accelerated stability tests (e.g., 25°C/60% RH) across pH 1–10. Monitor degradation via HPLC-UV at 254 nm .
  • Mechanistic Insights : Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group at pH > 8 yields 2-phenoxyacetic acid).
  • Environmental Factors : Control light exposure (UV/Vis spectroscopy) and oxygen levels (argon-purged vials) to isolate pH-specific effects .

What are the recommended protocols for assessing the compound’s in vitro biological activity?

Basic Research Question
Methodological Answer:

  • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values < 10 µM suggest therapeutic potential .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 450 nm).
  • Antimicrobial Activity : Apply broth microdilution (MIC ≤ 25 µg/mL indicates potency) . Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility.

What computational methods are suitable for predicting the compound’s interaction with enzymes?

Advanced Research Question
Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding poses. Parameterize the triazinone ring’s partial charges via DFT (B3LYP/6-31G*) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories) in GROMACS. Analyze hydrogen bonding (e.g., between the carbonyl group and Lys123) and RMSD values to assess stability .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to design optimized analogs .

How does the choice of solvent affect the synthesis outcome?

Basic Research Question
Methodological Answer:

  • Polar Aprotic Solvents (DMSO, DMF) : Enhance nucleophilicity in cyclization steps but may require post-reaction removal via distillation .
  • Ethanol/Water Mixtures : Improve crystallization efficiency by reducing solubility of impurities. For example, 1:1 ethanol-water increased yield by 15% compared to pure ethanol .
  • Low-Temperature Solvents (THF at -35°C) : Prevent premature reactions in multi-step syntheses, particularly for triazine intermediates .

What strategies can be employed to elucidate the mechanism of action when biochemical assay results are inconsistent with computational predictions?

Advanced Research Question
Methodological Answer:

  • Orthogonal Validation : Combine SPR (binding affinity), cellular thermal shift assays (CETSA), and CRISPR-mediated target knockout to confirm on-target effects .
  • Metabolomic Profiling : Use LC-MS/MS to identify downstream metabolites (e.g., ATP depletion in treated cells).
  • Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., replacing phenoxy with thiophene) to isolate pharmacophore contributions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate
Reactant of Route 2
Reactant of Route 2
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate

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